molecular formula C5H12O2SSi B14734636 Trimethylsilyl sulfanylacetate CAS No. 6398-65-8

Trimethylsilyl sulfanylacetate

Cat. No.: B14734636
CAS No.: 6398-65-8
M. Wt: 164.30 g/mol
InChI Key: YLMHHMHQJKWRAT-UHFFFAOYSA-N
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Description

Trimethylsilyl sulfanylacetate is a silylated thioester compound characterized by a sulfanyl (thioether) group and a trimethylsilyl (TMS) ester moiety. This compound is utilized in organic synthesis for introducing sulfur-containing functional groups, serving as a precursor for thioesters or protecting-group strategies. Its molecular weight is 192.35 g/mol, and it is commercially available from global suppliers .

Properties

CAS No.

6398-65-8

Molecular Formula

C5H12O2SSi

Molecular Weight

164.30 g/mol

IUPAC Name

trimethylsilyl 2-sulfanylacetate

InChI

InChI=1S/C5H12O2SSi/c1-9(2,3)7-5(6)4-8/h8H,4H2,1-3H3

InChI Key

YLMHHMHQJKWRAT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl sulfanylacetate can be synthesized through the reaction of mercaptoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Cyclization Reactions

Trimethylsilyl sulfanylacetate undergoes cyclization under acidic or Lewis acidic conditions, analogous to related silylated propargyl derivatives. For instance, in the presence of TMSOTf and triethylamine (Et₃N), silylated propargyl carboxylates undergo alkylation followed by acid-catalyzed cyclization to form furans . While this specific reaction involves propargyl groups, the sulfanyl moiety in this compound may similarly participate in nucleophilic cyclization, particularly under conditions that generate triflic acid (HOTf) via hydrolysis of TMSOTf .

Proposed Mechanism

  • Alkylation : The sulfanyl group attacks an electrophilic carbon (e.g., carbonyl carbons).

  • Cyclization : Acid-catalyzed intramolecular cyclization forms a five-membered ring.

  • Desilylation : TMS groups are cleaved under acidic conditions, releasing triflic acid .

Mukaiyama Aldol Reactions

This compound can participate in Mukaiyama aldol reactions under conditions involving TMSOTf and Et₃N. In analogous systems, silyl enol ethers (generated in situ) react with carbonyl compounds to form β-hydroxy esters with high syn-selectivity . For example:

  • Reaction Conditions : TMSOTf (1.5 equiv), Et₃N (1.5 equiv), TiCl₄ (0.3 equiv), CH₂Cl₂, 0°C to rt .

  • Yields : Up to 67% with syn/anti ratios exceeding 80:20 .

Reaction ParameterValue/Details
CatalystTMSOTf and Et₃N (synergistic Lewis base)
Temperature0°C to room temperature
SelectivitySyn-selective (e.g., 97:3 syn/anti for p-nitrobenzaldehyde)
Key FactorTiCl₄ enhances Lewis acidity and reaction efficiency

Nucleophilic Substitution

The sulfanyl sulfur in this compound can act as a nucleophile in substitution reactions. For example, in cyclocondensation reactions with hydrazones, sulfanyl groups attack carbonyl carbons to form intermediates that undergo intramolecular cyclization . This reactivity is analogous to thiol-based nucleophilic attacks.

Example Reaction Pathway

  • Nucleophilic Attack : Sulfanyl group attacks a hydrazone carbonyl.

  • Cyclization : Intramolecular cyclization forms a thiadiazinone ring .

Deprotection and Desilylation

Trimethylsilyl groups are labile under acidic or fluoride-containing conditions. Desilylation can occur via:

  • Fluoride ions : Tetrabutylammonium fluoride (TBAF) in THF .

  • Acidic hydrolysis : HCl in aqueous THF .
    This property allows precise control over reaction intermediates in multistep syntheses.

Protecting Group Chemistry

The TMS groups in this compound enable selective protection of reactive sites during synthesis. For instance, in aldol reactions, silylation stabilizes enolate intermediates, preventing side reactions .

Limitations and Challenges

  • Instability : TMS groups are prone to hydrolysis under acidic or aqueous conditions, requiring careful control of reaction media .

  • Artifact Formation : Over-silylation or side reactions can generate unwanted byproducts, necessitating purification steps .

Experimental Considerations

  • Reagents : TMSOTf, Et₃N, TiCl₄, or TBAF are critical for activating or deprotecting the compound.

  • Solvents : CH₂Cl₂ or THF are preferred due to their compatibility with silylation and acid/base conditions .

  • Workup : Neutralization with aqueous solutions or silica gel chromatography is often required .

This compound exemplifies the utility of silyl-protected thiols in organic synthesis. Its participation in cyclization, aldol additions, and nucleophilic substitutions highlights its versatility, while its TMS groups provide tunable stability and reactivity. Further exploration of its reactivity under diverse catalytic conditions could expand its applications in heterocyclic and pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of trimethylsilyl sulfanylacetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Ethyl [(trimethylsilyl)sulfanyl]acetate C₇H₁₆O₂SSi 192.35 Sulfanyl (S), TMS ester 723336-86-5
Trimethylsilyl Acetate C₅H₁₂OSi 116.23 Acetyl (CH₃CO), TMS ester 13411-48-8
Ethyl (trimethylsilyl)acetate C₇H₁₆O₂Si 160.33 TMS-alkyl, ethyl ester N/A
Trimethylsilyl Triflate C₄H₉F₃O₃SSi 222.26 Triflate (SO₃CF₃), TMS 27607-77-8
Trimethylsilyl trimethylsiloxyacetate C₈H₂₀O₃Si₂ 220.42 Siloxy (O-Si), TMS ester N/A

Key Research Findings

  • Trimethylsilyl Triflate is superior to other silylating agents (e.g., TMS chloride) in catalytic efficiency for activating alcohols, but its water sensitivity necessitates strict anhydrous conditions .
  • Ethyl (trimethylsilyl)acetate exhibits regioselectivity in silylation reactions, with HMPA additives increasing O-silylation yields to 90% .
  • Sulfur-containing silyl esters like Ethyl [(trimethylsilyl)sulfanyl]acetate are understudied but hold promise in organosulfur chemistry due to their dual functional group compatibility .

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